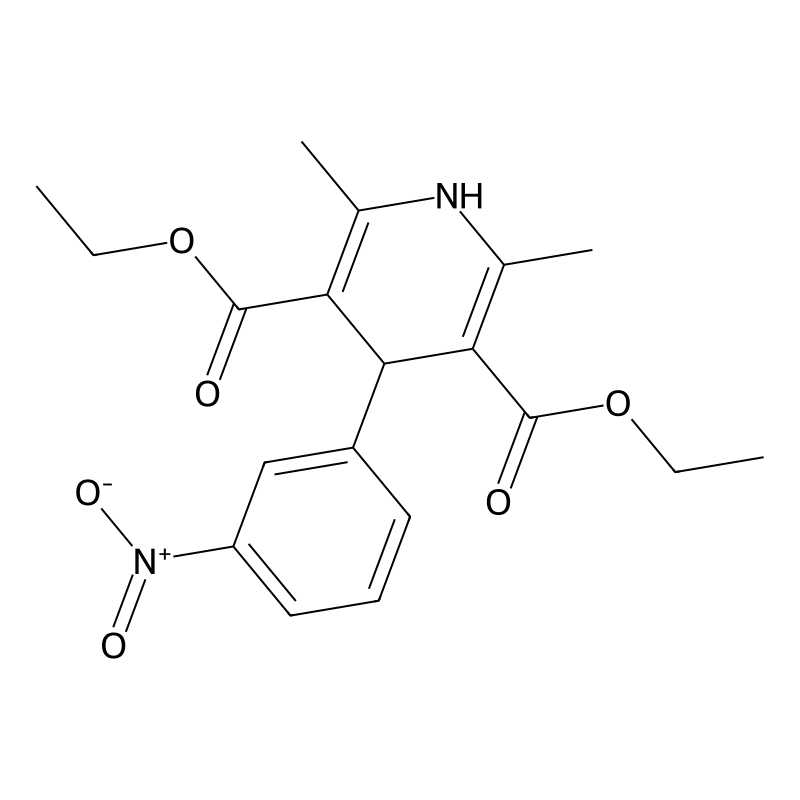Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Identification and Characterization:
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (also known as Nitrendipine Impurity C) is an organic compound with the molecular formula C₁₉H₂₂N₂O₆ and a molecular weight of 374.39 g/mol [, ]. It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties [].
Use as a Reference Standard:
This specific compound is primarily used as a reference standard in pharmaceutical testing, particularly for the drug Nitrendipine [, ]. Reference standards are highly purified and characterized materials that are used to compare the identity, purity, and potency of other materials, such as drug products and their impurities []. In the case of Nitrendipine, Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate helps ensure the accuracy and consistency of analytical tests used to assess the quality of the medication.
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Nitrendipine Impurity C, is an organic compound with the molecular formula and a molecular weight of 374.39 g/mol. It is classified under dihydropyridine derivatives, which are recognized for their calcium channel blocking properties, making them significant in cardiovascular pharmacology . The structure includes a six-membered pyridine ring with two ethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a nitrophenyl group at position 4.
FR7534 was investigated for its potential to block L-type calcium channels in the heart, a mechanism shared by many DHPs []. L-type calcium channels are responsible for regulating calcium influx into heart muscle cells, and their blockade can lead to relaxation of the heart muscle and lowered blood pressure []. However, the detailed mechanism by which FR7534 interacts with the calcium channel remains unclear and requires further research.
- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
- Decomposition: Under extreme conditions like high heat or strong acids/bases, the compound may decompose, leading to products that could involve cleavage of the ester groups or the pyridine ring itself.
- Reduction: The nitro group may be reduced to an amine under specific reducing conditions.
The synthesis of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions including:
- Formation of Dihydropyridine Ring: This can be achieved through condensation reactions involving appropriate aldehydes and ketones.
- Esterification: The carboxylic acid groups are converted to esters using diethyl alcohol in the presence of acid catalysts.
- Nitro Group Introduction: The nitrophenyl substituent is introduced through electrophilic aromatic substitution on a suitable precursor.
These methods ensure the production of the compound with high purity necessary for pharmaceutical applications .
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate serves primarily as a reference standard in pharmaceutical testing. It is crucial for assessing the identity, purity, and potency of Nitrendipine and related compounds in drug formulations . Additionally, due to its calcium channel blocking properties, it may have potential applications in cardiovascular research.
Studies on interaction profiles indicate that diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate interacts with L-type calcium channels. This interaction is essential for its pharmacological effects but requires more extensive investigation to understand its binding affinities and efficacy compared to other dihydropyridines .
Several compounds share structural similarities with diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Similar structure but with para nitro substitution | |
| Nitrendipine | A known calcium channel blocker; has additional functional groups | |
| Amlodipine | Contains a chlorine atom and is used as an antihypertensive agent |
The unique aspect of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific nitro group positioning and its role as an impurity standard in pharmaceutical contexts .
This comprehensive overview underscores the significance of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in both chemical research and practical applications within pharmacology. Further studies are warranted to explore its full potential and interactions within biological systems.








